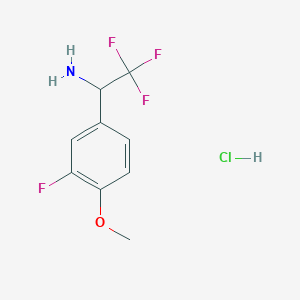

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hcl

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for chiral fluorinated amines. The compound exists in two distinct stereoisomeric forms, with the (1S)-configuration being catalogued under Chemical Abstracts Service registry number 1807937-69-4. The International Union of Pure and Applied Chemistry designation for this stereoisomer is (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride, which precisely describes the spatial arrangement of substituents around the chiral carbon center. Alternative Chemical Abstracts Service numbers have been documented for related stereoisomers, including 2101199-59-9 for the (1R)-configuration, highlighting the importance of stereochemical specification in compound identification.

The nomenclature complexity arises from the presence of multiple fluorine substituents and the specific positioning of the methoxy group on the aromatic ring. The systematic name incorporates the descriptor "3-fluoro-4-methoxyphenyl" to indicate the precise substitution pattern on the benzene ring, where the fluorine atom occupies the meta position relative to the ethylamine side chain, and the methoxy group is situated ortho to this fluorine substituent. The hydrochloride designation indicates the salt form of the compound, which enhances its stability and solubility characteristics compared to the free base form.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCDPKSXMINDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-55-4 | |

| Record name | Benzenemethanamine, 3-fluoro-4-methoxy-α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Starting Materials and Initial Functionalization

- The synthesis typically begins with 3-fluoro-4-methoxybenzene as the aromatic substrate.

- This compound undergoes bromination at a specific position to introduce a bromo substituent, serving as a handle for further functionalization.

- Bromination conditions must be carefully controlled to avoid polysubstitution and maintain regioselectivity.

Introduction of the Trifluoromethyl Group

- The brominated intermediate is treated with a trifluoromethylating agent to replace the bromo group with a trifluoromethyl substituent.

- Common trifluoromethylating reagents include trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3) under catalysis.

- Reaction conditions often involve the use of copper or palladium catalysts to facilitate the trifluoromethylation step.

Amination Step

- The trifluoromethylated intermediate is subjected to amination , introducing the ethan-1-amine group.

- This can be achieved via nucleophilic substitution or reductive amination strategies, depending on the intermediate's functional groups.

- Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere is commonly employed to reduce imines or nitro precursors to the amine.

Hydrochloride Salt Formation

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid or anhydrous hydrogen chloride in an appropriate solvent such as isopropanol.

- This step improves the compound’s stability, crystallinity, and ease of handling.

Representative Preparation Procedure (Based on Patent Literature)

A related synthetic sequence described in patent WO2015159170A2 for similar methoxyphenyl ethylamines can be adapted for this compound:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 3-fluoro-4-methoxyacetophenone with chiral amine (e.g., (S)-(-)-α-methylbenzylamine) | Reflux in toluene with p-toluenesulfonic acid, Dean-Stark trap to remove water, 10-12 h | Formation of imine intermediate |

| 2 | Catalytic hydrogenation of imine intermediate | 10% Pd/C catalyst, hydrogen atmosphere, 35-55°C, 10-12 h | Reduction to chiral amine |

| 3 | Salt formation with p-toluenesulfonic acid | Stirring in ethyl acetate at 45-50°C, crystallization | Formation of amine PTSA salt |

| 4 | Free base extraction and further hydrogenation | Basic aqueous extraction, Pd/C hydrogenation in methanol | Purified free amine |

| 5 | Formation of hydrochloride salt | Reaction with HCl in isopropanol, crystallization from ethyl acetate | Final hydrochloride salt |

This general sequence ensures stereochemical control and high purity of the final amine hydrochloride salt.

Industrial Production Considerations

- Industrial synthesis may employ continuous flow reactors to enhance reaction control, safety, and scalability.

- Optimization of solvent systems, catalyst loading, temperature, and reaction time is critical to maximize yield and purity.

- Use of heterogeneous catalysts like Pd/C facilitates catalyst recovery and reuse.

- Process intensification techniques such as azeotropic removal of water during condensation steps improve reaction efficiency.

- The final hydrochloride salt is often isolated by crystallization to ensure batch-to-batch consistency.

Reaction Analysis and Optimization

| Reaction Step | Key Parameters | Typical Reagents | Notes |

|---|---|---|---|

| Bromination | Temperature, stoichiometry | Br2 or N-bromosuccinimide (NBS) | Control to avoid over-bromination |

| Trifluoromethylation | Catalyst type, solvent, temperature | CuI, Pd catalysts; TMSCF3 or CF3I | Requires inert atmosphere |

| Amination | Catalyst, pressure, temperature | Pd/C, H2 gas | Hydrogenation conditions critical for selectivity |

| Salt Formation | Acid concentration, solvent | HCl in isopropanol | Crystallization conditions affect purity |

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Aromatic Bromination | 3-fluoro-4-methoxybenzene | Br2 or NBS | Controlled temp, solvent | Brominated intermediate |

| 2 | Trifluoromethylation | Brominated intermediate | TMSCF3, Pd/C or CuI catalyst | Inert atmosphere, moderate temp | Trifluoromethylated intermediate |

| 3 | Amination | Trifluoromethylated intermediate | Pd/C, H2 | 35-55°C, 10-12 h | 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine |

| 4 | Salt Formation | Free amine | HCl in isopropanol | Room temp, crystallization | Hydrochloride salt |

Research Findings and Optimization Insights

- The use of chiral amines in the condensation step can impart stereochemical purity, important for biological activity.

- Azeotropic removal of water during condensation improves yield by driving equilibrium forward.

- Hydrogenation under mild conditions preserves sensitive functional groups such as methoxy and fluorine substituents.

- Formation of the hydrochloride salt enhances compound stability and facilitates purification via crystallization.

- Continuous flow methods reported in industrial settings improve reproducibility and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetophenone derivatives, while reduction may produce trifluoroethylamines .

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the reactivity and stability of intermediates in various chemical reactions. It is utilized as a reagent in:

- Fluorination reactions : Enhancing the lipophilicity of organic compounds.

- Coupling reactions : Facilitating the formation of complex molecular structures.

Medicinal Chemistry

Research indicates that 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride has potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapies.

- Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating conditions such as depression or anxiety.

The compound's biological activity is attributed to its ability to interact with various molecular targets:

- Receptor Binding : The trifluoromethyl group improves binding affinity to certain receptors involved in signal transduction pathways.

- Enzyme Modulation : It has been shown to modulate enzyme activities linked to metabolic pathways, which could be crucial for drug development .

Case Study 1: Anticancer Potential

A study explored the effects of 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride on cancer cell lines. Results indicated significant inhibition of cell growth in vitro, particularly against breast cancer cells. The mechanism involved the compound's ability to interfere with kinase signaling pathways critical for cell division and survival.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neurological applications, researchers evaluated the compound's effects on serotonin receptors. The findings suggested that it could enhance serotonin activity, indicating potential use as an antidepressant or anxiolytic agent.

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Physicochemical Properties :

Structural Features :

- Aromatic ring substituted with 3-fluoro and 4-methoxy groups.

- Trifluoroethylamine backbone, providing strong electron-withdrawing effects.

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The target compound is compared to analogues with modifications in the aromatic substituents, stereochemistry, or backbone fluorination (Table 1).

Table 1: Structural Comparison of Key Analogues

Key Observations :

Trifluoromethyl (CF₃) substituents (e.g., CAS 1391469-75-2 ) increase lipophilicity and metabolic stability but may reduce solubility.

Steric and Stereochemical Impact :

- Isobutyl substitution (CAS 1020918-61-9 ) introduces bulkiness, likely affecting membrane permeability.

- Chiral Centers : The S- and R-configurations in CAS 929804-89-7 and 2415751-74-3 highlight the importance of stereochemistry in biological activity (e.g., receptor selectivity).

Synthetic Routes :

Table 2: Physicochemical and Application Comparison

Activité Biologique

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride, also known as (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl, is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by trifluoromethyl and methoxy groups, suggests diverse biological activities that merit detailed investigation.

- IUPAC Name : 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

- Molecular Formula : C₉H₁₀ClF₄NO

- Molecular Weight : 259.63 g/mol

- CAS Number : 1807937-60-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating cellular uptake and interaction with specific receptors involved in signal transduction pathways.

- Enzyme Modulation : Preliminary studies indicate that it may inhibit certain kinases crucial for cancer cell proliferation, suggesting potential applications in oncology.

Biological Activity Overview

The compound has been evaluated for several biological activities including:

Anticancer Activity

Research indicates that 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl may exhibit anticancer properties through its inhibitory effects on key enzymes involved in tumor growth and proliferation. For instance:

- In vitro studies have shown that it can inhibit the activity of certain kinases associated with cancer cell lines .

Neuroprotective Effects

Some studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems. The structural characteristics may allow it to cross the blood-brain barrier effectively.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential, particularly in conditions linked to the inhibition of COX enzymes . This suggests a broader therapeutic application beyond oncology.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Proliferation | Showed significant inhibition of growth in specific cancer cell lines with IC50 values indicating potency. |

| Study B | Enzyme Inhibition | Demonstrated modulation of kinase activity related to metabolic pathways crucial in |

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl, and how can purity be optimized during synthesis?

Methodological Answer:

- Synthetic Routes :

-

Nucleophilic Substitution : React 3-fluoro-4-methoxybenzaldehyde with trifluoroethylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). The HCl salt is formed via acidification with concentrated HCl .

证明:HCl=NaOH02:22

-

Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or carbamate groups to protect the amine during intermediate steps, minimizing side reactions.

- Purification :

-

Recrystallize the product using ethanol/water mixtures to remove unreacted precursors.

-

Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediates. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR :

- Assign peaks using 500 MHz 1H NMR (CDCl₃ or DMSO-d₆) and 125 MHz 13C NMR. Compare with analogous trifluoroethylamine derivatives (e.g., δ 3.8–4.2 ppm for -CH₂-CF₃ protons; δ 120–125 ppm for aromatic carbons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in methanol/diethyl ether.

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solutions), methanol, and aqueous buffers (pH 1–7.4). Use dynamic light scattering (DLS) to detect aggregation.

- Stability :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., de-fluorination or methoxy group hydrolysis).

- Assess photostability under UV/visible light (ICH Q1B guidelines).

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., CF₃-CD₂-amine) to identify rate-determining steps.

- DFT Calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G* basis set) to predict regioselectivity in electrophilic aromatic substitution.

- In Situ Monitoring : Use ReactIR or NMR spectroscopy to detect intermediates (e.g., imine formation during reductive amination).

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

- Variable Temperature NMR : Perform experiments from 25°C to −40°C to distinguish between dynamic effects (e.g., rotamers) and impurities.

- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximity of protons. For example, NOE correlations between the methoxy group and aromatic protons can confirm substituent positions.

- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or MNova software) .

Q. What computational strategies are effective for predicting the biological activity or supramolecular interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., monoamine oxidases) to assess binding affinity. Parameterize the trifluoromethyl group using RESP charges.

- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate stability in lipid bilayers or receptor binding pockets.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against in vitro activity data from public repositories (e.g., ChEMBL) .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.